molecular formula C₁₆H₁₈F₂N₄O B1145304 2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride CAS No. 951127-17-6

2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride

Cat. No. B1145304
M. Wt: 320.34
InChI Key:
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Description

This compound is a fluorinated heterocyclic scaffold with potential applications in various fields. Its synthesis involves reactions typically used in the creation of complex molecules with specific properties.

Synthesis Analysis

The synthesis process of similar compounds typically involves multi-step reactions. For example, a fluorinated heterocyclic compound, closely related to our compound of interest, was synthesized via a series of reactions, including Michael addition, Mannich reaction, and Dieckmann condensation starting from simple materials (Revanna et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds often features complex, multi-ring systems. For instance, various pyrazole-containing compounds have been observed to possess unique structural characteristics, such as specific dihedral angles between the rings and the presence of hydrogen bonding in their crystal structures (Mahan et al., 2013).

Chemical Reactions and Properties

Compounds with similar structures have been noted for their reactivity and potential for forming diverse derivatives. Chemical reactions such as cycloadditions and interactions with various reagents can lead to a range of products with different properties (Novikov et al., 2005).

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compounds

Research on related compounds suggests potential applications in the synthesis of diverse heterocyclic compounds. For example, the synthesis of pyrrolo[3,4-c]pyrazol-6-ones, and 3-phenylhydrazones, as well as oximes, from similar compounds demonstrates the potential utility of 2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine; dihydrochloride in chemical synthesis and the creation of structurally diverse libraries (Gein & Mar'yasov, 2015).

Synthesis of Fluorinated Heterocyclic Scaffolds

The compound's related fluorinated heterocyclic scaffolds, synthesized via Michael addition and Mannich reaction, highlight its potential in generating novel functionalized heterocyclic compounds, useful in various scientific applications (Revanna et al., 2013).

Generation of Diverse Compound Libraries

The use of ketonic Mannich bases, closely related to the compound , for generating diverse compound libraries through alkylation and ring closure reactions, implies potential applications in library synthesis for drug discovery and chemical biology (Roman, 2013).

Synthesis of Pyrazoline Derivatives

Research on pyrazoline derivatives, which share structural similarities with the compound, suggests potential use in synthesizing new chemical entities with potential biological activities. These compounds could have applications in pharmacology and biochemistry research (Ravula et al., 2016).

Crystal Structure Analysis

The study of crystal structures of similar compounds provides insights into molecular geometry, conformation, and intermolecular interactions. This knowledge is crucial in materials science and molecular engineering (Mahan et al., 2013).

Potential in Antiviral and Antibacterial Research

Compounds structurally similar to 2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine; dihydrochloride have shown potential in antiviral and antibacterial research, indicating possible applications in the development of new therapeutic agents (Wang et al., 2014).

properties

IUPAC Name

2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N4O.2ClH/c17-10-1-2-13(18)12(3-10)16-14(19)4-11(8-23-16)22-6-9-5-20-21-15(9)7-22;;/h1-3,5,11,14,16H,4,6-8,19H2,(H,20,21);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLXBTOVPRBSCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC(C1N)C2=C(C=CC(=C2)F)F)N3CC4=C(C3)NN=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 74428466

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride
Reactant of Route 2
2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride
Reactant of Route 3
2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride
Reactant of Route 4
2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride
Reactant of Route 5
2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride
Reactant of Route 6
2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride

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